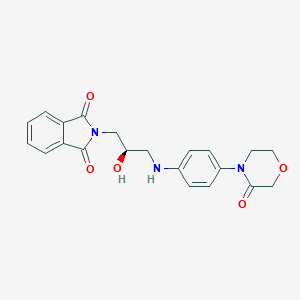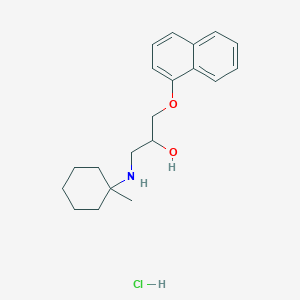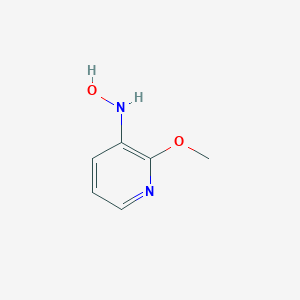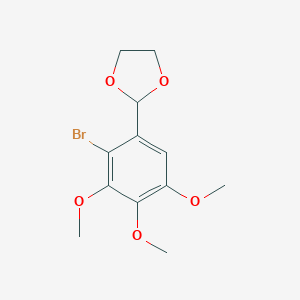
N(sup 1)-(2,6-Diisopropylphenyl)-N(sup 2)-(4-dimethylamino-2-(1-methyl-3-indolyl)butyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Bis(1-methylethyl)phenyl)-N’-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea is a complex organic compound that features a urea functional group. This compound is characterized by the presence of both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Bis(1-methylethyl)phenyl)-N’-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the dimethylamino group. The final step usually involves the formation of the urea linkage through a reaction between an isocyanate and an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-Bis(1-methylethyl)phenyl)-N’-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions may introduce new functional groups into the aromatic rings.
Applications De Recherche Scientifique
N-(2,6-Bis(1-methylethyl)phenyl)-N’-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of N-(2,6-Bis(1-methylethyl)phenyl)-N’-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,6-Bis(1-methylethyl)phenyl)-N’-(4-(dimethylamino)butyl)urea
- N-(2,6-Bis(1-methylethyl)phenyl)-N’-(2-(1-methyl-1H-indol-3-yl)butyl)urea
Uniqueness
N-(2,6-Bis(1-methylethyl)phenyl)-N’-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
145131-51-7 |
|---|---|
Formule moléculaire |
C28H40N4O |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
1-[4-(dimethylamino)-2-(1-methylindol-3-yl)butyl]-3-[2,6-di(propan-2-yl)phenyl]urea |
InChI |
InChI=1S/C28H40N4O/c1-19(2)22-12-10-13-23(20(3)4)27(22)30-28(33)29-17-21(15-16-31(5)6)25-18-32(7)26-14-9-8-11-24(25)26/h8-14,18-21H,15-17H2,1-7H3,(H2,29,30,33) |
Clé InChI |
VNRCXPDITUCMEX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CCN(C)C)C2=CN(C3=CC=CC=C32)C |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CCN(C)C)C2=CN(C3=CC=CC=C32)C |
Synonymes |
N(sup 1)-(2,6-Diisopropylphenyl)-N(sup 2)-(4-dimethylamino-2-(1-methyl -3-indolyl)butyl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















